molecular formula C16H37N2O5P B14493743 2-(dimethylamino)-N-dodecylacetamide;phosphoric acid CAS No. 65284-04-0

2-(dimethylamino)-N-dodecylacetamide;phosphoric acid

Cat. No.: B14493743
CAS No.: 65284-04-0
M. Wt: 368.45 g/mol
InChI Key: HOVPXGKUZGSKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-N-dodecylacetamide;phosphoric acid is a compound that combines an amide and a phosphoric acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-dodecylacetamide typically involves the reaction of dimethylamine with dodecyl acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 70°C) to ensure complete reaction . The phosphoric acid group can be introduced through a subsequent reaction with phosphoric acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-dodecylacetamide;phosphoric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of amines or alcohols.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

2-(dimethylamino)-N-dodecylacetamide;phosphoric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-dodecylacetamide;phosphoric acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The phosphoric acid group can participate in phosphorylation reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)-N-dodecylacetamide;phosphoric acid is unique due to its combination of an amide and phosphoric acid group, which imparts distinct chemical properties and potential applications in various fields. Its amphiphilic nature makes it particularly useful in drug delivery and industrial applications.

Properties

CAS No.

65284-04-0

Molecular Formula

C16H37N2O5P

Molecular Weight

368.45 g/mol

IUPAC Name

2-(dimethylamino)-N-dodecylacetamide;phosphoric acid

InChI

InChI=1S/C16H34N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(19)15-18(2)3;1-5(2,3)4/h4-15H2,1-3H3,(H,17,19);(H3,1,2,3,4)

InChI Key

HOVPXGKUZGSKDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CN(C)C.OP(=O)(O)O

Origin of Product

United States

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